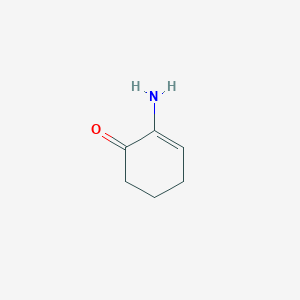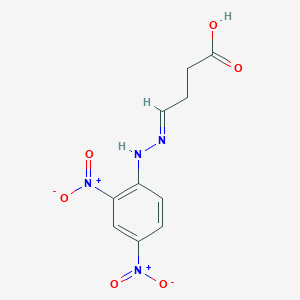
1,6-Naphthyridine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Naphthyridine-5-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, with an imidamide group attached at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. For instance, grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes can yield 1,2-dihydro[1,6]-naphthyridine derivatives in 90–97% yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free and catalyst-free synthesis, are also being explored to make the production process more eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Naphthyridine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, which can produce monoarylated or diarylated 1,6-naphthyridines under specific conditions . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylboronic acids can yield monoarylated or diarylated 1,6-naphthyridines .
Wissenschaftliche Forschungsanwendungen
1,6-Naphthyridine-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in diagnostics, agriculture, and industrial endeavors.
Wirkmechanismus
The mechanism of action of 1,6-naphthyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can insert a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, developing inhibitors for specific kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridine-5-carboximidamide can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds also have a fused-ring system but with different mutual arrangements of nitrogen atoms.
Uniqueness
This compound is unique due to its specific structure and the presence of the imidamide group at the 5th position.
Eigenschaften
Molekularformel |
C9H8N4 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
1,6-naphthyridine-5-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11) |
InChI-Schlüssel |
MDSBQQZPBYJDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=N)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)




![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)

